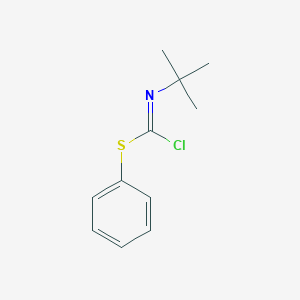
Phenyl tert-butylcarbonochloridimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl tert-butylcarbonochloridimidothioate is an organic compound with a complex structure that includes phenyl, tert-butyl, carbonochloridimidothioate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl tert-butylcarbonochloridimidothioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl chloride with phenyl isothiocyanate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonochloridimidothioate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl tert-butylcarbonochloridimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Phenyl tert-butylcarbonochloridimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Phenyl tert-butylcarbonochloridimidothioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications of the target molecules, affecting their function and activity. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Phenyl tert-butylcarbonochloridimidothioate can be compared with other similar compounds, such as:
Phenyl isothiocyanate: Shares the phenyl and isothiocyanate groups but lacks the tert-butyl and carbonochloridimidothioate groups.
tert-Butyl isothiocyanate: Contains the tert-butyl and isothiocyanate groups but lacks the phenyl and carbonochloridimidothioate groups.
Phenyl tert-butylcarbamate: Similar structure but with a carbamate group instead of the carbonochloridimidothioate group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
90496-27-8 |
|---|---|
Formule moléculaire |
C11H14ClNS |
Poids moléculaire |
227.75 g/mol |
Nom IUPAC |
N-tert-butyl-1-phenylsulfanylmethanimidoyl chloride |
InChI |
InChI=1S/C11H14ClNS/c1-11(2,3)13-10(12)14-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
ZXVJLUVKHQWUCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=C(SC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)
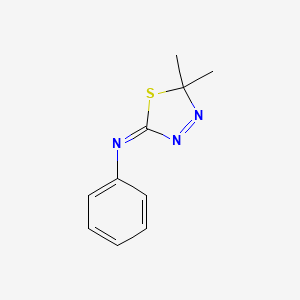
![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)
![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)
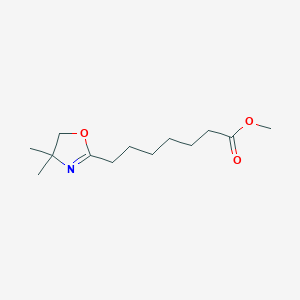
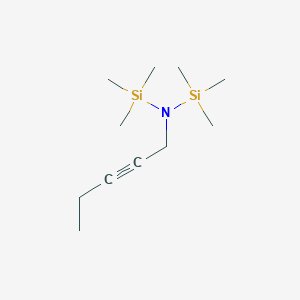


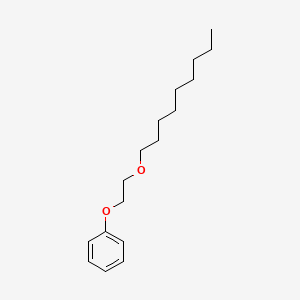
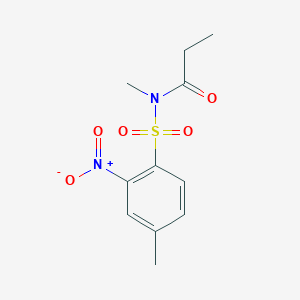
![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)
